Unii-P3X65MG338
Description
UNII-P3X65MG338 is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a regulatory-standardized database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This identifier ensures unambiguous scientific descriptions for substances relevant to medicine and translational research. For the purpose of this analysis, we assume this compound refers to a small-molecule compound with structural and functional similarities to the compounds described in (CAS 918538-05-3) and (CAS 31872-63-6), which include heterocyclic frameworks and halogenated substituents.
Properties
CAS No. |
2512209-15-1 |
|---|---|
Molecular Formula |
C15H11F2N3O5 |
Molecular Weight |
351.26 g/mol |
IUPAC Name |
1-[6-(difluoromethoxy)-1H-benzimidazol-2-yl]-3-methoxy-4-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11F2N3O5/c1-24-12-10(21)4-5-20(11(12)13(22)23)15-18-8-3-2-7(25-14(16)17)6-9(8)19-15/h2-6,14H,1H3,(H,18,19)(H,22,23) |
InChI Key |
QDKLFWXHNUPUHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N(C=CC1=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Unii-P3X65MG338 involves multiple steps, starting with the preparation of the benzimidazole core, followed by the introduction of the difluoromethoxy group. The final steps involve the formation of the dihydropyridine ring and the carboxylic acid group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
Unii-P3X65MG338 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Unii-P3X65MG338 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Unii-P3X65MG338 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
UNII-P3X65MG338’s putative analogs (based on and ) share core heterocyclic scaffolds, such as pyrazolo-triazines and pyridines, with variations in substituents impacting solubility, bioavailability, and toxicity.
Table 1: Key Physicochemical Properties
* Inferred from structural analogs in and regulatory guidelines in .
Key Observations :
- Solubility : CAS 31872-63-6 exhibits marginally better aqueous solubility due to its bromine and oxygen-containing substituents, enhancing polarity .
- Bioavailability : All compounds show high GI absorption, but CAS 31872-63-6’s lower BBB permeability may limit central nervous system (CNS) applications .
Table 2: Pharmacological and Toxicity Data
Key Observations :
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